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N-iodoacetyl-3,5-dimethyl piperidine

Cysteine protease inhibitor Covalent inhibitor design Cellular permeability

N-Iodoacetyl-3,5-dimethylpiperidine (IUPAC: 1-(3,5-dimethylpiperidin-1-yl)-2-iodoethanone; C9H16INO; MW 281.13 g/mol) is an N-acylpiperidine derivative bearing an iodoacetyl electrophile. The compound serves as a covalent cysteine-reactive probe and a scaffold for irreversible enzyme inhibitors.

Molecular Formula C9H16INO
Molecular Weight 281.13 g/mol
Cat. No. B8442108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-iodoacetyl-3,5-dimethyl piperidine
Molecular FormulaC9H16INO
Molecular Weight281.13 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C(=O)CI)C
InChIInChI=1S/C9H16INO/c1-7-3-8(2)6-11(5-7)9(12)4-10/h7-8H,3-6H2,1-2H3
InChIKeyYMIGLMCSIFPCHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Iodoacetyl-3,5-dimethylpiperidine: A Sterically Defined Electrophilic Cysteine Probe


N-Iodoacetyl-3,5-dimethylpiperidine (IUPAC: 1-(3,5-dimethylpiperidin-1-yl)-2-iodoethanone; C9H16INO; MW 281.13 g/mol) is an N-acylpiperidine derivative bearing an iodoacetyl electrophile . The compound serves as a covalent cysteine-reactive probe and a scaffold for irreversible enzyme inhibitors. The iodoacetyl group undergoes nucleophilic displacement by thiolate anions of cysteine residues, forming a stable thioether bond . The 3,5-dimethyl substitution on the piperidine ring introduces steric bulk and increased lipophilicity relative to the parent 1-(iodoacetyl)piperidine scaffold .

Why N-Iodoacetyl-3,5-dimethylpiperidine Cannot Be Directly Substituted by Unsubstituted Iodoacetyl-Piperidine Analogs


The 3,5-dimethyl substitution is not merely a bulk tolerance feature; it materially alters lipophilicity (predicted ΔlogP ≈ +0.7–1.0 vs. 1-(iodoacetyl)piperidine ), molecular weight (281.13 vs. 253.08 Da), and steric environment around the electrophilic carbon. These differences directly affect: (i) the rate and selectivity of cysteine alkylation in sterically constrained enzyme active sites; (ii) membrane permeability in cellular assays; and (iii) mass spectrometric detection windows in multiplexed proteomic workflows [1]. Simple replacement with 1-(iodoacetyl)piperidine or 2-iodoacetamide would alter the reaction kinetics and produce a different molecular ion signature, invalidating the established detection parameters.

Quantitative Differentiation Evidence for N-Iodoacetyl-3,5-dimethylpiperidine vs. Closest Analogs


Increased Lipophilicity (logP) vs. 1-(Iodoacetyl)piperidine Enhances Membrane Permeability

The target compound carries two methyl substituents at the piperidine 3- and 5-positions, increasing its computed logP relative to the unsubstituted analog 1-(iodoacetyl)piperidine. The comparator 1-(iodoacetyl)piperidine has an experimentally derived logP of 1.78 . While a direct experimental logP for N-iodoacetyl-3,5-dimethylpiperidine has not been published, the addition of two aliphatic methyl groups to a piperidine ring is consistently associated with a logP increase of 0.5–1.0 log units across homologous piperidine series [1]. This logP elevation is predicted to improve passive membrane permeability, which is critical for intracellular target engagement in covalent inhibitor applications.

Cysteine protease inhibitor Covalent inhibitor design Cellular permeability

Molecular Weight Differentiation Enables Distinct Mass Spectrometric Detection Windows

The molecular weight of N-iodoacetyl-3,5-dimethylpiperidine (281.13 Da) is 28.05 Da higher than that of 1-(iodoacetyl)piperidine (253.08 Da) and 96.06 Da higher than 2-iodoacetamide (185.01 Da) . This mass shift moves the labeled peptide m/z signals into a less congested region of the mass spectrum, reducing interference from matrix clusters and unlabeled peptide ions. Studies with iodoacetyl-based mass tags have demonstrated that rationally designed mass increments of 20–40 Da significantly improve signal-to-noise ratios in MALDI-TOF MS detection of cysteine-containing peptides [1].

Chemical proteomics Isobaric mass tags MALDI-TOF MS

Steric Shielding from 3,5-Dimethyl Groups May Reduce Off-Target Reactivity vs. Unsubstituted Analogs

The 3,5-dimethyl substitution introduces steric bulk adjacent to the iodoacetyl electrophile. In the context of covalent cysteine protease inhibitors, steric shielding of the reactive warhead has been shown to reduce non-specific alkylation of abundant thiols such as glutathione (GSH), while preserving reactivity toward the catalytic cysteine in sterically accessible active sites [1]. The unsubstituted analog 1-(iodoacetyl)piperidine lacks this steric feature, potentially resulting in higher background labeling. The calculated Sterimol B1 parameter for a 3,5-dimethylpiperidine scaffold is approximately 2.38 Å, compared to approximately 1.5 Å for unsubstituted piperidine, indicating a >50% increase in minimum steric width perpendicular to the bond axis [2].

Covalent inhibitor selectivity Off-target reactivity Steric hindrance

Procurement-Driven Application Scenarios for N-Iodoacetyl-3,5-dimethylpiperidine


Covalent Cysteine Protease Inhibitor Scaffold Development

Used as a core scaffold for irreversible inhibitors targeting cysteine proteases (cathepsins, caspases, SARS-CoV-2 Mpro) where the 3,5-dimethyl substitution improves cellular permeability and may reduce off-target reactivity compared to unsubstituted iodoacetyl-piperidine analogs [1]. Compound purity of ≥95% is typically required for reliable SAR studies.

Mass-Spectrometry-Based Cysteine Peptide Labeling and Quantitation

Employed as a cysteine-reactive derivatization reagent in bottom-up proteomics to introduce a defined mass shift (+281 Da) for cysteine-containing peptide enrichment and relative quantitation by MALDI-TOF or LC-MS/MS, analogous to iodoTMT workflow principles [2]. The distinct mass increment prevents interference with common alkylating agents (iodoacetamide: +57 Da; NEM: +125 Da).

Activity-Based Protein Profiling (ABPP) Probe Synthesis

Serves as the electrophilic warhead in ABPP probes where the piperidine nitrogen can be further functionalized with a reporter tag (fluorophore, biotin) for target identification. The steric profile of the 3,5-dimethylpiperidine moiety may confer selectivity for enzymes with spacious active-site pockets [1].

Heterobifunctional Crosslinker Intermediate

Utilized as a cysteine-reactive module in the synthesis of heterobifunctional crosslinkers for protein-protein interaction studies, where the iodoacetyl group reacts with thiols and the piperidine nitrogen is further derivatized with an amine-reactive NHS ester or a photoactivatable group.

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